Duloxetine, HCl

Catalog No.
S526716
CAS No.
136434-34-9
M.F
C18H20ClNOS
M. Wt
333.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duloxetine, HCl

CAS Number

136434-34-9

Product Name

Duloxetine, HCl

IUPAC Name

hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride

Molecular Formula

C18H20ClNOS

Molecular Weight

333.9 g/mol

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1

InChI Key

BFFSMCNJSOPUAY-LMOVPXPDSA-N

SMILES

Array

solubility

2.96e-03 g/L

Synonyms

Cymbalta, duloxetine, Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987, Duloxetine HCl, duloxetine hydrochloride, duloxetine, (+)-isomer, HCl, Duloxetine, Hydrochloride, Duloxetine, LY 227942, LY 248686, LY-227942, LY-248686, LY227942, LY248686, N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine, N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide

Canonical SMILES

[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]

Isomeric SMILES

[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]

The exact mass of the compound Duloxetine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 13 mg/l at 25 °c (est)2.96e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759112. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes. It belongs to the ontological category of duloxetine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Duloxetine hydrochloride (CAS 136434-34-9) is a highly potent, dual serotonin-norepinephrine reuptake inhibitor (SNRI) widely utilized in pharmaceutical formulation development and neuropharmacological research [1]. As the hydrochloride salt of duloxetine, it presents as a white to off-white crystalline powder with a molecular weight of 333.88 g/mol and a melting point of approximately 164–171 °C [2]. From a procurement and material-selection perspective, its moderate, pH-dependent aqueous solubility (e.g., 21.6 g/L at pH 4) and distinct thermal stability profile make it the industry standard for developing complex delayed-release oral dosage forms and serving as a benchmark API in monoamine transporter assays [3].

Generic substitution with other SNRIs, such as venlafaxine, or utilizing the duloxetine free base fundamentally alters both pharmacological and physicochemical outcomes. Venlafaxine possesses a highly skewed affinity ratio for serotonin versus norepinephrine transporters (1:30), causing it to function predominantly as an SSRI at lower doses, whereas duloxetine provides a balanced 1:9 ratio for true dual inhibition [1]. Furthermore, substituting the HCl salt with the free base drastically reduces aqueous solubility and stability. Most critically, duloxetine HCl is highly acid-labile, degrading up to 50% into toxic 1-naphthol within one hour at pH 1.2 [2]. This necessitates specialized enteric coating and barrier layer formulations, meaning it cannot be processed using standard immediate-release excipients used for more chemically stable analogs[3].

Balanced SERT vs. NET Binding Affinity

In comparative in vitro binding assays, duloxetine HCl demonstrates highly potent and balanced inhibition of both the human serotonin transporter (SERT) and norepinephrine transporter (NET). Duloxetine exhibits a Ki of 0.8 nM for SERT and 7.5 nM for NET, yielding a ratio of 1:9[1]. In stark contrast, the comparator SNRI venlafaxine shows significantly weaker and highly skewed affinities, with a Ki of 82 nM for SERT and 2480 nM for NET (a 1:30 ratio) [1].

Evidence DimensionTransporter Binding Affinity (Ki)
Target Compound DataSERT Ki = 0.8 nM; NET Ki = 7.5 nM (1:9 ratio)
Comparator Or BaselineVenlafaxine (SERT Ki = 82 nM; NET Ki = 2480 nM; 1:30 ratio)
Quantified DifferenceDuloxetine has ~100x higher affinity for SERT, ~330x higher affinity for NET, and a far more balanced dual-inhibition ratio.
ConditionsIn vitro binding to human SERT and NET transporters.

Procurement of duloxetine HCl is essential for neuropathic pain models and assays requiring simultaneous, high-potency engagement of both SERT and NET at low concentrations.

Extreme Acid Lability Dictating Formulation Strategy

Unlike many stable antidepressant APIs, duloxetine HCl exhibits severe degradation in acidic environments, which dictates its downstream processing. At a gastric pH of 1.0 to 1.2, approximately 50% of the duloxetine dose hydrolyzes into the toxic degradant 1-naphthol and a thienyl alcohol within one hour [1]. At pH 2.0, 10% degradation occurs within one hour, whereas at pH 4.0, 10% degradation takes 63 hours[2]. This extreme acid lability requires the use of specialized enteric polymers (such as HPMCP or HPMCAS) and often a non-ionic barrier layer to prevent interaction between the drug and the free acids in the enteric coating [1].

Evidence DimensionAcidic Degradation Rate
Target Compound Data~50% degradation to 1-naphthol in 1 hour at pH 1.2
Comparator Or BaselineStandard stable APIs (e.g., Fluoxetine) which exhibit negligible degradation under identical gastric pH conditions.
Quantified DifferenceDuloxetine requires strict pH > 5.5 isolation, whereas stable baselines do not require barrier or enteric coatings.
ConditionsAqueous solution at pH 1.0 - 1.2 (simulated fasting gastric conditions) for 1 hour.

Buyers sourcing this API for oral dosage R&D must simultaneously procure compatible non-ionic barrier excipients and enteric polymers to ensure in vivo stability.

Solid-State Thermal Stability and Polymorphic Integrity

Commercial duloxetine hydrochloride exists predominantly in a stable monoclinic crystalline form. Thermogravimetric analysis demonstrates that this monoclinic form is highly stable, showing no weight loss below 160 °C, with melting and decomposition occurring between 164 °C and 171 °C[1]. In contrast, metastable solvates of duloxetine HCl, such as the 1:1 acetone solvate, are structurally unstable and undergo desolvation at lower temperatures [2]. The robust thermal stability of the monoclinic HCl salt ensures that it can withstand the thermal stresses of fluid-bed drying and extrusion-spheronization without undergoing undesirable polymorphic transitions [1].

Evidence DimensionThermal Stability (Onset of weight loss/desolvation)
Target Compound DataMonoclinic Duloxetine HCl (stable up to ~160 °C)
Comparator Or BaselineDuloxetine HCl metastable solvates (e.g., 1:1 acetone solvate)
Quantified DifferenceThe monoclinic form resists thermal degradation and desolvation up to its melting point (>160 °C), unlike solvated forms.
ConditionsThermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of solid-state powders.

Procuring the stable monoclinic HCl salt prevents batch-to-batch variability and ensures structural integrity during high-temperature formulation processes.

pH-Dependent Aqueous Solubility for Dissolution Profiling

The solubility of duloxetine HCl is highly pH-dependent, which is a critical parameter for designing release profiles. Its aqueous solubility is 21.6 g/L at pH 4, but drops significantly to 2.74 g/L at pH 7, and further to 0.331 g/L at pH 9 [1]. This contrasts sharply with the duloxetine free base, which is practically insoluble in water across a broad pH range. The high solubility of the HCl salt in mildly acidic to neutral media ensures rapid dissolution once the enteric coating dissolves in the proximal small intestine (pH ~6.8), a release kinetic that cannot be achieved using the free base [1].

Evidence DimensionAqueous Solubility
Target Compound DataDuloxetine HCl (21.6 g/L at pH 4; 2.74 g/L at pH 7)
Comparator Or BaselineDuloxetine free base (practically insoluble in water)
Quantified DifferenceThe HCl salt provides orders of magnitude higher aqueous solubility in physiological intestinal pH compared to the free base.
ConditionsAqueous buffer solutions at 25 °C across varying pH levels.

The specific solubility profile of the HCl salt is mandatory for achieving the rapid intestinal absorption required for therapeutic efficacy, making the free base unsuitable for standard oral formulations.

Delayed-Release Enteric Pellet Formulation

Due to the severe acid lability of duloxetine HCl (degrading to 1-naphthol at pH < 2.5), it is the primary API used in the development of multi-particulate delayed-release pellets. Formulators utilize fluid-bed processing to apply a non-ionic barrier layer followed by an enteric polymer (e.g., HPMCP or HPMCAS) to protect the API during gastric transit, ensuring targeted release in the proximal small intestine [1].

In Vivo Neuropathic Pain Modeling

Duloxetine HCl's highly potent and balanced affinity for both SERT (Ki = 0.8 nM) and NET (Ki = 7.5 nM) makes it the benchmark compound for in vivo models of diabetic peripheral neuropathy and chronic musculoskeletal pain. It is preferred over venlafaxine in these models because it ensures robust norepinephrine reuptake inhibition even at low systemic concentrations, which is critical for modulating descending inhibitory pain pathways [2].

Solid-State Polymorphism and Stability Benchmarking

Because the monoclinic form of duloxetine HCl is thermally stable up to 160 °C, it serves as a reliable reference standard in solid-state chemistry for studying the thermodynamics of pharmaceutical salts, evaluating metastable solvate formation, and validating thermogravimetric analytical methods [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

333.0954131 Da

Monoisotopic Mass

333.0954131 Da

Flash Point

9.7 °C (49.5 °F) - closed cup

Heavy Atom Count

22

LogP

4
log Kow = 4.68 (est)
4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O5TNM5N07U

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (15.38%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (81.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (33.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (16.92%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Duloxetine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

**Indicated** for: 1) Management of Major Depressive Disorder. 2) Management of Generalized Anxiety Disorder. 3) Management of diabetic peripheral neuropathy. 4) Management of fibromyalgia. 5) Management of chronic musculoskeletal pain. 6) Management of osteoarthritis of the knee in adults. 7) Management of chronic lower back pain in adults. 8) Management of stress urinary incontinence in adult women. **Off-label** uses include: 1) Management of chemotherapy-induced peripheral neuropathy. 2) Management of stress urinary incontinence in adult men after prostatectomy until recovery is complete.
FDA Label
Treatment of major depressive disorder; Treatment of diabetic peripheral neuropathic pain; Treatment of generalised anxiety disorder; Duloxetine Mylan is indicated in adults.
Treatment of major depressive disorder. Treatment of diabetic peripheral neuropathic pain. Treatment of generalised anxiety disorder. Cymbalta is indicated in adults.
Treatment depressive disorder, diabetic neuropathic pain, anxiety disorder. , , Duloxetine Zentiva is indicated in adults. ,
Yentreve is indicated for women for the treatment of moderate to severe stress urinary incontinence (SUI).
Duloxetine Lilly is indicated in adults for: Treatment of major depressive disorderTreatment of diabetic peripheral neuropathic painTreatment of generalised anxiety disorderDuloxetine Lilly is indicated in adults.
Treatment of major depressive disorder; Treatment of diabetic peripheral neuropathic pain; Treatment of generalised anxiety disorder; Xeristar is indicated in adults.
Treatment of diabetic peripheral neuropathic pain. Ariclaim is indicated in adults.
Treatment of diabetic peripheral neuropathic pain in adults.
Duloxetine hydrochloride is a serotonin and norepinephrine reuptake inhibitor (SNRI), first patented in 1990 and marketed in the United States in 2004. It is FDA-approved for use in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, chronic musculoskeletal pain, and diabetic peripheral neuropathy. Off-label (non-FDA approved) use for duloxetine includes chemotherapy-induced peripheral neuropathy and stress urinary incontinence in both men and women.

Livertox Summary

Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor widely used as an antidepressant and for neuropathic pain. Duloxetine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Serotonin-Norepinephrine Reuptake Inhibitors
Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Analgesics; Antidepressive Agents; Dopamine Uptake Inhibitors; Serotonin Uptake Inhibitors
Duloxetine hydrochloride is used for the acute and maintenance treatment of major depressive disorder in adults.
Duloxetine has been used for the management of moderate to severe stress urinary incontinence (SUI) in women.
Duloxetine hydrochloride is used for the management of fibromyalgia in adults.
For more Therapeutic Uses (Complete) data for DULOXETINE (6 total), please visit the HSDB record page.

Pharmacology

Duloxetine, through increasing serotonin and norepinephrine concentrations in Onuf's nucleus, enhances glutamatergic activation of the pudendal motor nerve which innervates the external urethral sphinter.[A178663,A178666] This enhanced signaling allows for stronger contraction. Increased contraction of this sphincter increases the pressure needed to produce an incontinence episode in stress urinary incontinence. Duloxetine has been shown to improve Patient Global Impression of Improvement and Incontinence Quality of Life scores.[A178669] It has also been shown to reduce the median incontinence episode frequency at doses of 40 and 80 mg. Action at the dorsal horn of the spinal cord allows duloxetine to strengthen the the serotonergic and adrenergic pathways involved in descending inhibition of pain.[A178666,A178705] This results in an increased threshold of activation necessary to transmit painful stimuli to the brain and effective relief of pain, particularly in neuropathic pain. Pain relief has been noted in a variety of painful conditions including diabetic peripheral neuropathy, fibromyalgia, and osteoarthritis using a range of pain assessment surveys.[A178711] While duloxetine has been shown to be effective in both animal models of mood disorders and in clinical trials for the treatment of these disorders in humans, the broad scope of its pharmacodynamic effects on mood regulation in the brain has yet to be explained.[A178714] Increased blood pressure is a common side effect with duloxetine due to vasoconstriction mediated by the intended increase in norepinephrine signaling.[label,T116]
Duloxetine Hydrochloride is the hydrochloride salt of duloxetine, a fluoxetine derivative belonging to the class of selective serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors (SSNRIs) and exhibiting antidepressant activity. Duloxetine selectively prevents the reuptake of 5-HT and NE via transporter complexes on the pre-synaptic membrane, thereby increasing the level of these neurotransmitters within the synaptic cleft. As a result, this agent potentiates serotonergic and noradrenergic activities in the central nervous system, and alleviates depression and neuropathy sensations, such as pain and tingling. Furthermore, duloxetine does not show significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and gamma-aminobutyric acid (GABA) receptors.

MeSH Pharmacological Classification

Dopamine Agents

ATC Code

N06AX21
N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX21 - Duloxetine

Mechanism of Action

Duloxetine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake. Duloxetine has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors. Action on the external urinary sphincter is mediated via duloxetine's CNS effects. Increased serotonin and norepinephrine concentrations in Onuf's nucleus leads to increased activation of 5-HT2, 5-HT3, and α1 adrenergic receptors. 5-HT2 and α1 are both Gq coupled and their activation increases the activity of the inositol trisphosphate/phospholipase C (IP3/PLC) pathway. This pathway leads to release of intracellular calcium stores, increasing intracellular calcium concentrations, and facilitating neuronal excitability. 5-HT3 functions as a ligand-gated sodium channel which allows sodium to flow into the neuron when activated. Increased flow of sodium into the neuron contributes to depolarization and activation of voltage gated channels involved in action potential generation. The combined action of these three receptors contributes to increased excitability of the pudendal motor nerve in response to glutamate. Also related to duloxetine's action at the spinal cord is its modulation of pain. Increasing the concentration of serotonin and norepinephrine in the dorsal horn of the spinal cord increases descending inhibition of pain through activation of 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2, 5-HT3, α1-adrenergic, and α2-adrenergic receptors. 5-HT2, 5-HT3, and α1-adrenergic mediate neuronal activation as described above. The activated neuron in this case is the GABAergic inhibitory interneuron which synapses onto the nociceptive projection neuron to inhibit the transmission of painful stimuli to the brain. The 5-HT1 and α2 receptors are Gi/Go coupled and their activation leads to increased potassium current through inward rectifier channels and decreased adenylyl cyclase/protein kinase A signaling which contributes to neuronal inhibition. These inhibitory receptors are present on the projection neuron itself as well as the dorsal root ganglion which precedes it and serves to directly suppress the transmission of painful stimuli. The mechanisms involved in duloxetine's benefits in depression and anxiety have not been fully elucidated. Dysfunctional serotonin and norepinephrine signaling are thought to be involved and increases in the availability of these neurotransmitters at the synaptic cleft thought to mediate a therapeutic effect. It is postulated that the involvement of serotonin and norepinephrine in area responsible for emotional modulation such as the limbic system contributes to the effects in mood disorders specifically but this has yet to be confirmed. Duloxetine's hypertensive effect is related to its intended pharmacological effect. Increased availability of norepinephrine leads to activation of adrenergic receptors on the vascular endothelium. Since the action of α1 receptors predominates, vasoconstriction results as the Gq coupled receptor mediates calcium release from the sarcoplasmic reticulum to facilitate smooth muscle contraction.
Preclinical studies have shown that duloxetine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake. Duloxetine has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors in vitro. Duloxetine does not inhibit monoamine oxidase (MAO). CYMBALTA is in a class of drugs known to affect urethral resistance. If symptoms of urinary hesitation develop during treatment with CYMBALTA, consideration should be given to the possibility that they might be drug-related.
Although the exact mechanisms of the antidepressant, central pain inhibitory and anxiolytic actions of duloxetine in humans are unknown, these actions are believed to be related to its potentiation of serotonergic and noradrenergic activity in the CNS.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

1.18X10-7 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

116539-59-4
136434-34-9

Absorption Distribution and Excretion

Duloxetine is incompletely absorbed with a mean bioavailability of 50% although there is wide variability in the range of 30-80%. The population absorption constant (ka) is 0.168 h-1.The molecule is susceptible to hydrolysis in acidic environments necessitating the use of an enteric coating to protect it during transit through the stomach. This creates a 2 hour lag time from administration to the start of absorption. The Tmax is 6 hours including the lag time. Administering duloxetine with food 3 hour delay in Tmax along with an 10% decrease in AUC. Similarly, administering the dose at bedtime produces a 4 hour delay and 18% decrease in AUC with a 29% reduction in Cmax. These are attributed to delayed gastric emptying in both cases but are not expected to impact therapy to a clinically significant degree.
About 70% of duloxetine is excreted in the urine mainly as conjugated metabolites. Another 20% is present in the feces as the parent drug, 4-hydroxy metabolite, and an uncharacterized metabolite. Biliary secretion is thought to play a role due to timeline of fecal excretion exceeding the time expected of normal GI transit.
Apparent Vd of 1620-1800 L. Duloxetine crosses the blood-brain barrier and collects in the cerebral cortex at a higher concentration than the plasma.
There is a large degree of interindividual variation reported in the clearance of duloxetine with values ranging from 57-114 L/h. Steady state concentrations have still been shown to be dose proportional with a doubling of dose from 30 to 60 mg and from 60 to 120 mg producing 2.3 and 2.6 times the Css respectively.
Many additional metabolites have been identified in urine, some representing only minor pathways of elimination. Only trace (<1% of the dose) amounts of unchanged duloxetine are present in the urine. Most (about 70%) of the duloxetine dose appears in the urine as metabolites of duloxetine; about 20% is excreted in the feces. Duloxetine undergoes extensive metabolism, but the major circulating metabolites have not been shown to contribute significantly to the pharmacologic activity of duloxetine.
Duloxetine has an elimination half-life of about 12 hours (range 8 to 17 hours) and its pharmacokinetics are dose proportional over the therapeutic range. Steady-state plasma concentrations are typically achieved after 3 days of dosing. Elimination of duloxetine is mainly through hepatic metabolism involving two P450 isozymes, CYP1A2 and CYP2D6.
Orally administered duloxetine hydrochloride is well absorbed. There is a median 2 hour lag until absorption begins (Tlag), with maximal plasma concentrations (Cmax) of duloxetine occurring 6 hours post dose. Food does not affect the Cmax of duloxetine, but delays the time to reach peak concentration from 6 to 10 hours and it marginally decreases the extent of absorption (AUC) by about 10%. There is a 3 hour delay in absorption and a one-third increase in apparent clearance of duloxetine after an evening dose as compared to a morning dose. The apparent volume of distribution averages about 1640 L. Duloxetine is highly bound (>90%) to proteins in human plasma, binding primarily to albumin and a1-acid glycoprotein. The interaction between duloxetine and other highly protein bound drugs has not been fully evaluated. Plasma protein binding of duloxetine is not affected by renal or hepatic impairment.

Metabolism Metabolites

Duloxetine is extensively metabolized primarily by CYP1A2 and CYP2D6 with the former being the greater contributor. It is hydroxylated at the 4, 5, or 6 positions on the naphthalene ring with the 4-hydroxy metabolite proceeding directly to a glucuronide conjugate while the 5 and 6-hydroxy metabolites proceed through a catechol and a 5-hydroxy, 6-methoxy intermediate before undergoing glucuronide or sulfate conjugation. CYP2C9 is known to be a minor contributor to the 5-hydroxy metabolite. Another uncharacterized metabolite is known to be excreted in the feces but comprises <5% of the total excreted drug. Many other metabolites exist but have not been identified due their low contribution to the overall profile of duloxetine and lack of clinical significance.
Biotransformation and disposition of duloxetine in humans have been determined following oral administration of (14C)-labeled duloxetine. Duloxetine comprises about 3% of the total radiolabeled material in the plasma, indicating that it undergoes extensive metabolism to numerous metabolites. The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation. Both CYP1A2 and CYP2D6 catalyze the oxidation of the naphthyl ring in vitro. Metabolites found in plasma include 4-hydroxy duloxetine glucuronide and 5-hydroxy, 6-methoxy duloxetine sulfate.
Duloxetine has known human metabolites that include 4-Hydroxyduloxetine, 5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol, and 5-Hydroxyduloxetine.
The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation. Both CYP2D6 and CYP1A2 catalyze the oxidation of the naphthyl ring in vitro. Metabolites found in plasma include 4-hydroxy duloxetine glucuronide and 5-hydroxy, 6-methoxy duloxetine sulfate. The major circulating metabolites have not been shown to contribute significantly to the pharmacologic activity of duloxetine. Route of Elimination: Many additional metabolites have been identified in urine, some representing only minor pathways of elimination. Most (about 70%) of the duloxetine dose appears in the urine as metabolites of duloxetine; about 20% is excreted in the feces. Half Life: 12 hours (range 8-17 hours)

Associated Chemicals

Duloxetine hydrochloride; 136434-34-9

Wikipedia

Duloxetine

FDA Medication Guides

CYMBALTA
DULOXETINE HYDROCHLORIDE
CAPSULE, DELAYED REL PELLETS;ORAL
LILLY
08/18/2023
DRIZALMA SPRINKLE
SUN PHARMA GLOBAL

Drug Warnings

/BOXED WARNING/ WARNING: SUICIDAL THOUGHTS AND BEHAVIORS: Antidepressants increased the risk of suicidal thoughts and behavior in children, adolescents, and young adults in short-term studies. These studies did not show an increase in the risk of suicidal thoughts and behavior with antidepressant use in patients over age 24; there was a reduction in risk with antidepressant use in patients aged 65 and older. In patients of all ages who are started on antidepressant therapy, monitor closely for worsening, and for emergence of suicidal thoughts and behaviors. Advise families and caregivers of the need for close observation and communication with the prescriber.
Pregnancy Category C. Some neonates exposed to selective serotonin- and norepinephrine-reuptake inhibitors (SNRIs) or selective serotonin-reuptake inhibitors late in the third trimester of pregnancy have developed complications that have sometimes been severe and required prolonged hospitalization, respiratory support, enteral nutrition, and other forms of supportive care in special-care nurseries. Such complications can arise immediately upon delivery and usually last several days or up to 2-4 weeks. Clinical findings reported to date in the neonates have included respiratory distress, cyanosis, apnea, seizures, temperature instability or fever, feeding difficulty, dehydration, excessive weight loss, vomiting, hypoglycemia, hypotonia, hyperreflexia, tremor, jitteriness, irritability, lethargy, reduced or lack of reaction to pain stimuli, and constant crying. These clinical features appear to be consistent with either a direct toxic effect of the SNRI or selective serotonin-reuptake inhibitor or, possibly, a drug withdrawal syndrome. It should be noted that, in some cases, the clinical picture was consistent with serotonin syndrome (see Drug Interactions: Drugs Associated with Serotonin Syndrome, in Fluoxetine Hydrochloride 28:16.04.20). When treating a pregnant woman with duloxetine during the third trimester of pregnancy, the clinician should carefully consider the potential risks and benefits of such therapy. Consideration may be given to cautiously tapering duloxetine therapy in the third trimester prior to delivery if the drug is administered during pregnancy.
Potentially life-threatening serotonin syndrome reported with selective serotonin- and norepinephrine-reuptake inhibitors (SNRIs), including duloxetine, or selective serotonin-reuptake inhibitors (SSRIs), particularly with concurrent administration of other serotonergic drugs (e.g., serotonin [5-hydroxytryptamine; 5-HT] type 1 receptor agonists ["triptans"]) or drugs that impair serotonin metabolism (e.g., monoamine oxidase [MAO] inhibitors). Symptoms of serotonin syndrome may include mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination), and/or GI symptoms (e.g., nausea, vomiting, diarrhea). Concurrent therapy with MAO inhibitors used for treatment of depression is contraindicated. (See Drug Interactions: Monoamine Oxidase Inhibitors.) If concurrent therapy with duloxetine and a 5-HT1 receptor agonist is clinically warranted, the patient should be observed carefully, particularly during initiation of therapy, when dosage is increased, or when another serotonergic agent is initiated. Concomitant use of duloxetine and serotonin precursors (e.g., tryptophan) is not recommended.
Hepatic failure, sometimes fatal, has been reported in duloxetine-treated patients.The cases presented as hepatitis accompanied by abdominal pain, hepatomegaly, and markedly elevated serum transaminase concentrations (more than 20 times the upper limit of normal) with or without jaundice, reflecting a mixed or hepatocellular pattern of hepatic injury. Duloxetine should be discontinued in any patient who develops jaundice or other evidence of clinically important hepatic dysfunction; therapy should not be resumed unless another cause for the hepatic dysfunction can be established.
For more Drug Warnings (Complete) data for DULOXETINE (18 total), please visit the HSDB record page.

Biological Half Life

Mean of 12 h with a range of 8-17.
Duloxetine has an elimination half-life of about 12 hours (range 8 to 17 hours) and its pharmacokinetics are dose proportional over the therapeutic range.

Use Classification

Human drugs -> Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Other antidepressants -> Human pharmacotherapeutic group -> EMA Drug Category
Pharmaceuticals

Methods of Manufacturing

Reaction of 2-acetylthiophene with paraformaldehyde and dimethylamine in ethanol gives 3-(dimethylamino)-1-(2-thienyl)-1-propanone, which is enantioselectively reduced with a 2:1 complex of (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol and LiAlH4 in toluene to yield (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. The condensation of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol with 1-fluoronaphthalene catalyzed by NaH in DMSO affords the corresponding naphthyl ether (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, which is finally monodemethylated with 2,2,2-trichloroethyl chloroformate and zinc in toluene and treated with oxalic acid.
Preparation: D. W. Robertson et al., European Patent Office patent 273658; eidem, United States of America patent 5023269 (1988, 1991 both to Lilly) ... Improved process: R. A. Berglund, United States of America patent 5362886 (1994 to Lilly).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature -20 °C

Interactions

Duloxetine is an inhibitor of the CYP1A2 isoform in in vitro studies, and in two clinical studies the average (90% confidence interval) increase in theophylline AUC was 7% (1%-15%) and 20% (13%-27%) when co-administered with duloxetine (60 mg twice daily).
Serotonin release by platelets plays an important role in hemostasis. Epidemiological studies of the case-control and cohort design that have demonstrated an association between use of psychotropic drugs that interfere with serotonin reuptake and the occurrence of upper gastrointestinal bleeding have also shown that concurrent use of an NSAID or aspirin may potentiate this risk of bleeding. Altered anticoagulant effects, including increased bleeding, have been reported when SSRIs or SNRIs are co-administered with warfarin. Concomitant administration of warfarin (2-9 mg once daily) under steady state conditions with duloxetine 60 or 120 mg once daily for up to 14 days in healthy subjects (n=15) did not significantly change INR from baseline (mean INR changes ranged from 0.05 to +0.07). The total warfarin (protein bound plus free drug) pharmacokinetics (AUCt,ss, Cmax,ss or tmax,ss) for both R- and S-warfarin were not altered by duloxetine. Because of the potential effect of duloxetine on platelets, patients receiving warfarin therapy should be carefully monitored when duloxetine is initiated or discontinued.
Concomitant administration of duloxetine 40 mg twice daily with fluvoxamine 100 mg, a potent CYP1A2 inhibitor, to CYP2D6 poor metabolizer subjects (n=14) resulted in a 6-fold increase in duloxetine AUC and Cmax.
Concomitant use of duloxetine (40 mg once daily) with paroxetine (20 mg once daily) increased the concentration of duloxetine AUC by about 60%, and greater degrees of inhibition are expected with higher doses of paroxetine. Similar effects would be expected with other potent CYP2D6 inhibitors (e.g., fluoxetine, quinidine).
When duloxetine 60 mg was co-administered with fluvoxamine 100 mg, a potent CYP1A2 inhibitor, to male subjects (n=14) duloxetine AUC was increased approximately 6-fold, the Cmax was increased about 2.5-fold, and duloxetine t1/2 was increased approximately 3-fold. Other drugs that inhibit CYP1A2 metabolism include cimetidine and quinolone antimicrobials such as ciprofloxacin and enoxacin.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
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2: Bellows BK, Nelson RE, Oderda GM, LaFleur J. Long-term cost-effectiveness of
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4: Castro-Alves LJ, Oliveira de Medeiros AC, Neves SP, Carneiro de Albuquerque
5: Hossain SM, Hussain SM, Ekram AR. Duloxetine in Painful Diabetic Neuropathy: A
6: Scanlon KA, Stoppacher R, Blum LM, Starkey SJ. Comprehensive Duloxetine
7: Wang CF, Russell G, Wang SY, Strichartz GR, Wang GK. R-Duloxetine and N-Methyl
8: Kim YI, Pradhan R, Paudel BK, Choi JY, Im HT, Kim JO. Preparation and
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12: Lin ND, Norman H, Regev A, Perahia DG, Li H, Chang CL, Dore DD. Hepatic
13: Lassen D, Ennis ZN, Damkier P. First-Trimester Pregnancy Exposure to
14: Harada E, Kato M, Fujikoshi S, Wohlreich MM, Berggren L, Tokuoka H. Changes
15: Hirayama Y, Ishitani K, Sato Y, Iyama S, Takada K, Murase K, Kuroda H,
16: Carlos F, Espejel L, Novick D, López R, Flores D. Duloxetine for the
17: Bicer T, Kosker M, Celikay O, Gurdal C. A case of retrobulbar optic neuritis
18: Gao Y, Guo X, Han P, Li Q, Yang G, Qu S, Yue L, Wang CN, Skljarevski V,
19: Ball SG, Lipsius S, Escobar R. Validation of the geriatric anxiety inventory
20: Miyazato M, Kitta T, Kaiho Y, Oshiro T, Saito S, Chancellor MB, de Groat WC,

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